AST5902 trimesylate

CYP3A4 induction drug-drug interaction hepatocyte assay

Researchers conducting CYP3A4-mediated DDI risk assessment for EGFR TKIs face confounding auto-induction from the parent drug alflutinib. AST5902 trimesylate is the weakly inducing active metabolite standard that resolves this. · 3.1× lower CYP3A4 mRNA induction vs. parent (3.31-fold vs. 10.28-fold mean across three donors) · Only 17% AUC reduction under rifampicin challenge vs. 86% for parent-5.1× greater exposure stability · Validated LC-MS/MS reference standard with LLOQ 0.050 ng/mL, inter-assay precision ≤8.6% Supplied at ≥98% purity in 5-50 mg quantities for PBPK model development, clinical TDM assay validation, and metabolite-specific pharmacokinetic studies. Global B2B shipping with certificate of analysis.

Molecular Formula C30H41F3N8O11S3
Molecular Weight 842.9 g/mol
Cat. No. B10824903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAST5902 trimesylate
Molecular FormulaC30H41F3N8O11S3
Molecular Weight842.9 g/mol
Structural Identifiers
SMILESCNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C27H29F3N8O2.3CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;3*1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);3*1H3,(H,2,3,4)
InChIKeyKRCDPFVVSHJNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AST5902 Trimesylate: Active Metabolite of Furmonertinib


AST5902 trimesylate (CAS 2412155-74-7, free base; tris-mesylate salt CAS 2929417-90-1) is the principal, pharmacologically active N-desmethyl metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor furmonertinib (alflutinib, AST2818) [1]. This metabolite is formed primarily via cytochrome P450 3A4 (CYP3A4)-mediated oxidative N-demethylation in human liver microsomes, and both the parent drug and AST5902 contribute jointly to in vivo antitumor activity in non-small cell lung cancer (NSCLC) harboring EGFR-sensitizing and T790M resistance mutations [2]. The trimesylate salt form enhances aqueous solubility (100 mg/mL in water; 50 mg/mL in DMSO at 25°C), facilitating in vitro and in vivo formulation . At steady-state in patients, plasma exposure to AST5902 is similar to that of the parent furmonertinib across all clinical dose groups, distinguishing it from other third-generation EGFR TKI active metabolites that typically achieve only a fraction of parent exposure [2].

Why AST5902 Trimesylate Cannot Be Substituted


Although AST5902 is a metabolite of furmonertinib and retains equivalent EGFR inhibitory potency against both sensitizing and T790M resistance mutations, it is not functionally interchangeable with the parent drug or with active metabolites of other third-generation EGFR TKIs. Critically, AST5902 exhibits a dramatically attenuated CYP3A4 induction liability—its maximum fold-induction of CYP3A4 mRNA in human hepatocytes is 3–5× lower than that of alflutinib [1]—making it a fundamentally different molecular tool for drug-drug interaction (DDI) risk assessment. Furthermore, AST5902 demonstrates superior pharmacokinetic robustness under CYP3A4 inducer challenge: its systemic exposure drops by only 17% upon rifampicin co-administration, versus an 86% collapse in parent drug exposure [2]. These quantitative differences in metabolic liability, induction potential, and exposure stability mean that substituting AST5902 with the parent alflutinib, or with osimertinib's active metabolite AZ5104 (which represents only ~10% of parent exposure and has distinct mutant/wild-type EGFR selectivity ratios [3]), would yield fundamentally different experimental outcomes in any study where CYP-mediated DDI, metabolite contribution to efficacy, or pharmacokinetic buffering is a measured endpoint.

AST5902 Trimesylate Quantitative Differentiation Evidence


Reduced CYP3A4 Induction in Human Hepatocytes

In a direct head-to-head comparison using primary human hepatocytes from three independent donors (DJJ, QBU, HVN), AST5902 produced maximum CYP3A4 mRNA fold-induction values of 1.79, 4.71, and 3.42, whereas the parent drug alflutinib produced 9.24, 11.2, and 10.4-fold induction, respectively, over the same concentration range (0.003–5 μM) [1]. The parent alflutinib's induction was comparable to that of the strong CYP3A4 inducer rifampin (7.22–19.4-fold at 10 μM), while AST5902's induction was substantially attenuated. The EC50 of alflutinib for CYP3A4 induction was 0.25 μM [1].

CYP3A4 induction drug-drug interaction hepatocyte assay mRNA expression

Resilience to CYP3A4 Induction Challenge

In a single-center, open-label, two-period clinical pharmacokinetic study, healthy volunteers received a single oral 80 mg dose of alflutinib with or without concomitant rifampicin (600 mg/day, a prototypical strong CYP3A4 inducer). Co-administration of rifampicin caused an 86% reduction in alflutinib AUC0-∞ and a 60% reduction in alflutinib Cmax, whereas AST5902 AUC0-∞ decreased by only 17% and AST5902 Cmax actually increased 1.09-fold [1]. The combined total active ingredients (alflutinib + AST5902) showed intermediate sensitivity, with 62% and 39% decreases in AUC0-∞ and Cmax, respectively, demonstrating that AST5902 partially buffers the pharmacokinetic impact of CYP3A4 induction on overall active moiety exposure [1].

pharmacokinetics rifampicin challenge drug-drug interaction CYP3A4 induction

Equivalent EGFR Inhibitory Potency

In a direct comparative preclinical evaluation, both furmonertinib and AST5902 demonstrated potent inhibition of lung cancer cell lines harboring classical EGFR mutations (exon 19 deletions or L858R, with or without T790M resistance mutation), with IC50 values in the range of 0.8 nM to 2.9 nM [1]. In engineered Ba/F3 cells, both compounds exhibited activity across a broad panel of EGFR mutations including atypical variants such as exon 20 insertions (e.g., D770_N771insSVD, IC50 ~48 nM) and other atypical mutations such as G719X and E709X (IC50 range 12.1 nM) [1]. This demonstrates that N-desmethylation to form AST5902 does not compromise intrinsic EGFR inhibitory potency.

EGFR inhibition IC50 NSCLC T790M exon 19 deletion L858R

Extended Terminal Half-Life

Following a single oral administration of 97.9 μCi/81.5 mg [14C]-furmonertinib mesylate to healthy male volunteers (n=6), the mean terminal elimination half-life (t1/2) of AST5902 was 62.1 hours (SD 9.78 h) compared to 37.2 hours (SD 9.87 h) for the parent furmonertinib—a 1.67-fold longer half-life [1]. The apparent volume of distribution (Vd/F) for AST5902 was also substantially larger at 18,200 L versus 6,280 L for furmonertinib, suggesting more extensive tissue distribution. The tmax of AST5902 was later (10.0 h vs. 6.0 h), consistent with its formation-rate-limited pharmacokinetics. Despite the longer half-life, AST5902 clearance (CL/F 205 L/h) was higher than the parent (CL/F 123 L/h) [1].

terminal half-life pharmacokinetics elimination sustained exposure

High Metabolite-to-Parent Exposure Ratio

In NSCLC patients receiving multiple oral doses of furmonertinib (20–240 mg daily), plasma exposure to AST5902 at steady-state was reported to be similar to that of the parent drug across all dose groups [1]. In the human mass balance study, the geometric mean AUC0-∞ ratio of AST5902 to furmonertinib after a single dose was approximately 0.49 (334 vs. 686 h·ng eq./mL), and at steady-state, this ratio approaches unity due to accumulation [1]. This contrasts with osimertinib's principal active metabolite AZ5104, where the geometric mean exposure (AUC) is only approximately 10% of osimertinib exposure at steady-state [2]. Compared with AZ5104 (which has reported IC50 values of 1–25 nM across EGFR mutants and 33–480 nM against wild-type EGFR in cell-based assays [3]), AST5902 achieves a 5–10× higher relative metabolite-to-parent exposure ratio, positioning it as a proportionally more significant contributor to the overall pharmacodynamic effect within the third-generation EGFR TKI class.

metabolite exposure ratio steady-state pharmacokinetics active metabolite contribution cross-TKI comparison

AST5902 Trimesylate Application Scenarios


Low-CYP3A4-Induction Reference for DDI Studies

Researchers conducting CYP3A4 induction风险评估 or DDI liability comparisons across EGFR TKI programs should procure AST5902 trimesylate as a reference metabolite standard. The compound's 3.1× lower mean CYP3A4 mRNA fold-induction versus parent alflutinib (3.31-fold vs. 10.28-fold mean across three hepatocyte donors) [1] and its 5.1× lower AUC reduction under rifampicin challenge (17% vs. 86%) [2] make it an essential comparator for isolating the metabolite-specific contribution to overall DDI risk. This is particularly relevant for PBPK model development, where separate metabolite induction input parameters are required.

PK/PD Modeling of Dual Active Principles

Because AST5902 contributes approximately 50–100% of parent drug exposure at steady-state [1]—in contrast to osimertinib's metabolite AZ5104 at only ~10% [2]—any comprehensive PK/PD model of furmonertinib must incorporate AST5902 as a distinct analyte. Researchers developing population PK models, exposure-response models, or therapeutic drug monitoring (TDM) assays should use AST5902 trimesylate as the certified reference standard for LC-MS/MS method validation. The validated bioanalytical method for simultaneous determination of alflutinib and AST5902 in human plasma achieves a lower limit of quantification of 0.050 ng/mL for AST5902 with intra- and inter-assay precision ≤8.0% and ≤8.6% [3], supporting robust clinical TDM applications.

CNS Penetration and Brain Metastasis Studies

Preclinical studies confirm that both furmonertinib and its active metabolite AST5902 achieve measurable brain tissue concentrations, with the parent drug demonstrating activity in intracranial tumor models harboring EGFR exon19del [1]. For researchers investigating CNS metastasis treatment or comparing brain penetration properties across third-generation EGFR TKIs, AST5902 trimesylate is required as a separate analyte to quantify metabolite-specific brain-to-plasma partitioning. The metabolite's larger apparent volume of distribution (Vd/F 18,200 L vs. 6,280 L for parent) and longer half-life (62.1 h vs. 37.2 h) [2] suggest potentially distinct CNS pharmacokinetics that cannot be inferred from parent drug measurements alone.

Auto-Induction and Time-Dependent PK Research

Furmonertinib exhibits nonlinear, time-dependent pharmacokinetics due to CYP3A4 auto-induction, with apparent clearance increasing over chronic dosing [1]. Because AST5902 is a much weaker CYP3A4 inducer than its parent, it serves as a more stable pharmacokinetic probe for disentangling auto-induction effects on metabolite disposition from those on parent drug clearance. Researchers conducting chronic-dosing PK studies, PBPK model verification, or evaluating the impact of CYP3A4 genetic polymorphisms on furmonertinib metabolism should include AST5902 trimesylate as an independent analyte to track the differential time course of parent vs. metabolite exposure during auto-induction. Recent PBPK modeling confirmed that furmonertinib is also metabolized by CYP2C9, and the metabolite's weaker induction profile is critical for accurate DDI prediction [2].

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